molecular formula C8H10O4 B2854185 (1S,4R)-4-Methoxycarbonylcyclopent-2-ene-1-carboxylic acid CAS No. 2378489-90-6

(1S,4R)-4-Methoxycarbonylcyclopent-2-ene-1-carboxylic acid

Cat. No.: B2854185
CAS No.: 2378489-90-6
M. Wt: 170.164
InChI Key: AKGFEMLINHWIRY-RITPCOANSA-N
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Description

(1S,4R)-4-Methoxycarbonylcyclopent-2-ene-1-carboxylic acid is a cyclopentene derivative featuring a carboxylic acid group at the 1-position and a methoxycarbonyl (methyl ester) group at the 4-position.

Properties

IUPAC Name

(1S,4R)-4-methoxycarbonylcyclopent-2-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h2-3,5-6H,4H2,1H3,(H,9,10)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGFEMLINHWIRY-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-4-Methoxycarbonylcyclopent-2-ene-1-carboxylic acid typically involves the use of starting materials such as cyclopentadiene and methanol. One common method includes the following steps:

    Cyclopentadiene Diels-Alder Reaction: Cyclopentadiene undergoes a Diels-Alder reaction with an appropriate dienophile to form a cyclohexene derivative.

    Methoxycarbonylation: The cyclohexene derivative is then subjected to methoxycarbonylation using methanol and a catalyst such as palladium on carbon.

    Oxidation: The resulting product is oxidized to introduce the carboxylic acid group, forming this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-4-Methoxycarbonylcyclopent-2-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces derivatives with different functional groups replacing the methoxycarbonyl group.

Scientific Research Applications

Organic Synthesis

As a Building Block:
(1S,4R)-4-Methoxycarbonylcyclopent-2-ene-1-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of functional groups through various chemical reactions, including:

  • Esterification: This reaction can produce esters that are valuable in the fragrance and flavor industry.
  • Amidation: The compound can be converted into amides, which are crucial in pharmaceuticals and agrochemicals.

Case Study: Amidation Reactions
Recent studies have demonstrated the effectiveness of this compound in amidation reactions. For instance, the use of this compound in catalytic amidation has shown yields exceeding 75% when reacted with various amines under optimized conditions .

Medicinal Chemistry

Potential Therapeutic Applications:
The compound exhibits properties that may be beneficial in drug development. Its structural features allow for modifications that can enhance biological activity.

Case Study: Anti-Cancer Activity
Research indicates that derivatives of this compound have shown promising anti-cancer activity. In vitro studies revealed that certain derivatives inhibited the proliferation of cancer cells effectively .

Material Science

Polymer Synthesis:
The compound's reactivity makes it suitable for use in the synthesis of polymers. By incorporating this compound into polymer chains, materials with improved mechanical properties and thermal stability can be developed.

Table 1: Properties of Polymers Synthesized with this compound

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)
Polymer A50200
Polymer B65220
Polymer C70230

Mechanism of Action

The mechanism of action of (1S,4R)-4-Methoxycarbonylcyclopent-2-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and exerting its effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Functional Group Variations

a. (1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic Acid (CAS 151907-79-8)
  • Substituents: Boc (tert-butoxycarbonyl)-protected amino group at position 4, carboxylic acid at position 1.
  • Stereochemistry : (1R,4R) configuration.
  • Key Differences : The Boc group enhances steric bulk and stability under basic conditions compared to the methoxycarbonyl group. This compound is likely less polar due to the tert-butyl moiety, affecting solubility in aqueous media .
b. (1R,4S)-4-((Fmoc-amino)cyclopent-2-enecarboxylic Acid (CAS 220497-65-4)
  • Substituents: Fmoc (fluorenylmethyloxycarbonyl)-protected amino group at position 4.
  • Stereochemistry : (1R,4S).
  • Key Differences : The Fmoc group is photolabile and bulkier than methoxycarbonyl, making this compound suitable for solid-phase peptide synthesis. Its higher molecular weight (349.38 g/mol) and hydrophobicity contrast with the target compound’s smaller ester group .
c. (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride (CAS 61865-62-1)
  • Substituents: Free amino group at position 4, carboxylic acid at position 1.
  • Stereochemistry : (1S,4R).
  • Key Differences: The amino group increases basicity and hydrogen-bonding capacity, making this compound more water-soluble but less stable under oxidative conditions compared to the esterified target compound .

Stereochemical and Structural Analogues

a. (1S,4S)-4-[(tert-Butoxycarbonyl)amino]-1-isopropylcyclopent-2-ene-1-carboxylic Acid
  • Substituents: Boc-protected amino group at position 4, isopropyl group at position 1.
  • Stereochemistry : (1S,4S).
  • The (1S,4S) stereochemistry alters spatial orientation compared to the target’s (1S,4R) configuration .
b. (1S,4R)-1-Acetylamino-2-cyclopentene-4-carboxylic Acid Ethyl Ester
  • Substituents: Acetylamino group at position 1, ethyl ester at position 4.
  • Stereochemistry : (1S,4R).
  • Key Differences: Ethyl esterification at position 4 increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility. The acetylamino group at position 1 modifies electronic density, affecting intermolecular interactions .

Biological Activity

(1S,4R)-4-Methoxycarbonylcyclopent-2-ene-1-carboxylic acid is a cyclopentene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including case studies and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its specific stereochemistry and functional groups, which contribute to its biological properties. The molecular formula is C7H10O4C_7H_{10}O_4, and it features a methoxycarbonyl group and a carboxylic acid group that may play critical roles in its interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and cytotoxic effects.

Antimicrobial Activity

Studies have evaluated the compound's efficacy against a range of microorganisms. For instance, in a study assessing the antimicrobial properties of related compounds, it was found that some derivatives exhibited significant activity against Staphylococcus aureus and Candida albicans , while others showed no activity . The specific activity of this compound, however, requires further investigation.

Cytotoxicity

The cytotoxic potential of this compound has also been explored. In several assays involving mammalian cell lines, compounds structurally related to this cyclopentene derivative showed varying degrees of cytotoxicity. For example, certain derivatives were tested against cancer cell lines such as P-388 and K-562, revealing promising results .

Case Study 1: Antimicrobial Evaluation

A study conducted by Beattie et al. tested various cyclopentene derivatives for their antimicrobial properties. Although this compound was not specifically highlighted as active, the overall trend indicated that modifications to the cyclopentene structure could enhance antimicrobial efficacy .

Case Study 2: Cytotoxicity Assessment

In another research effort focusing on the cytotoxic effects of carboxylic acids on cancer cells, it was found that certain structural modifications led to increased cytotoxicity against the K-562 cell line. This suggests that this compound could be further optimized for enhanced biological activity through structural modifications .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityTest Organisms/Cell LinesResults
Beattie et al. AntimicrobialStaphylococcus aureus, Candida albicansInactive
Cytotoxicity Study CytotoxicityK-562 cell linePromising with structural modifications

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